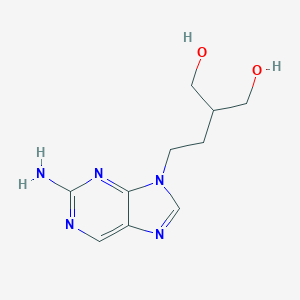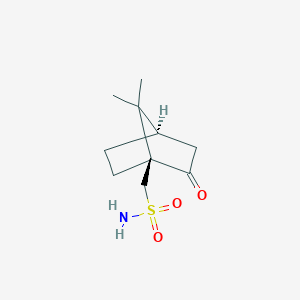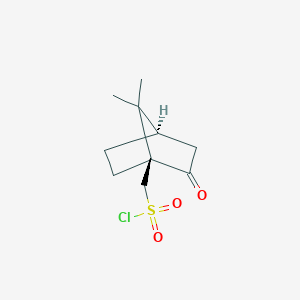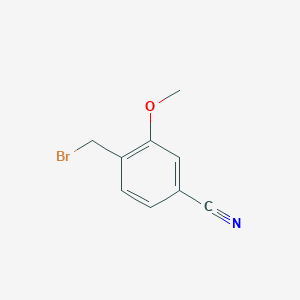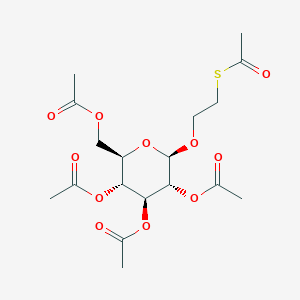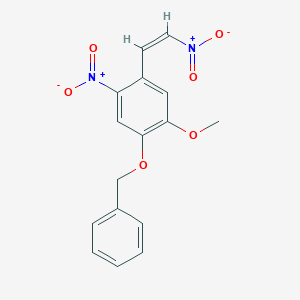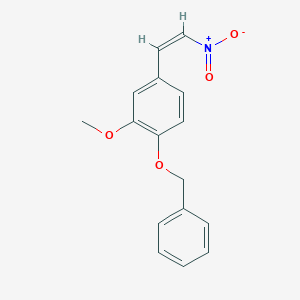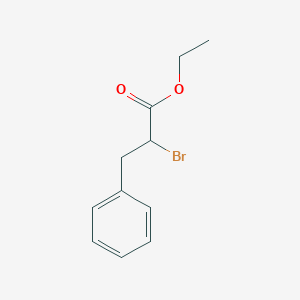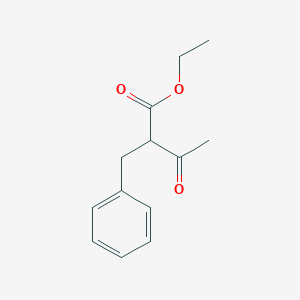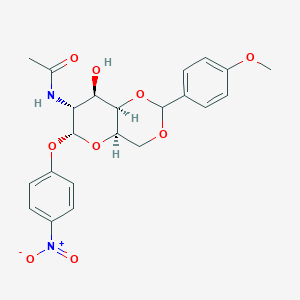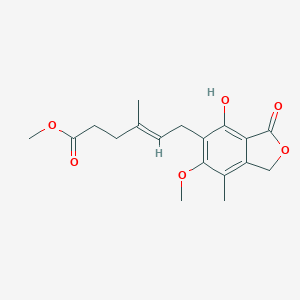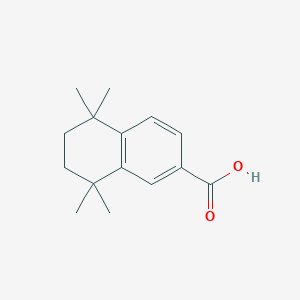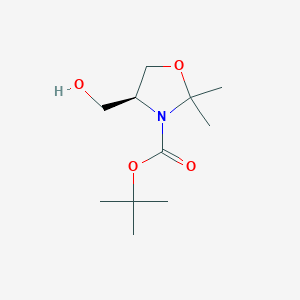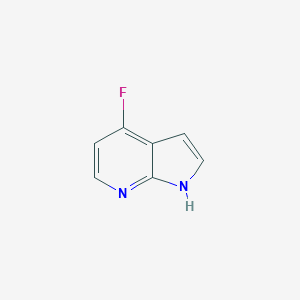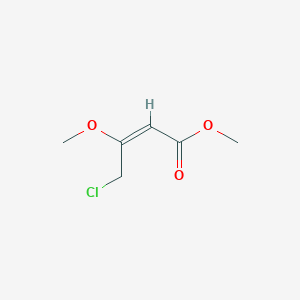
(E)-Methyl 4-chloro-3-methoxybut-2-enoate
説明
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including highly regio- and stereoselective reactions. One method involves the transformation of 2-(methoxycarbonyl)-2,3-allenols into methyl 2-(ethynyl)alk-2(E)-enoates and 2-(1'-chlorovinyl)alk-2(Z)-enoates, showcasing moderate to good yields (Deng et al., 2009). Another synthesis pathway is highlighted in the preparation of trisubstituted monomethylated benzene-1,3-diols through a one-pot synthesis involving Michael addition-Dieckmann cyclization sequence (Covarrubias-zúñiga et al., 2005).
Molecular Structure Analysis
Molecular structure and spectroscopic properties of similar compounds have been studied extensively. For example, a study on the spectroscopic properties in a related compound, utilizing density functional theory (DFT), showed good correlation with experimental values for NMR and IR spectra, indicating the reliability of DFT in predicting molecular structures (Espinoza-Hicks et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving (E)-Methyl 4-chloro-3-methoxybut-2-enoate derivatives showcase a variety of reactivity patterns. For instance, the ester enolate Claisen rearrangement of related esters has been demonstrated to provide different isomers under specific conditions, illustrating the compound's versatile reactivity (Fujisawa et al., 1984).
Physical Properties Analysis
While specific studies on the physical properties of (E)-Methyl 4-chloro-3-methoxybut-2-enoate are scarce, the analysis of related compounds provides insight into their behavior. The crystal structure, spectroscopic analysis, and computational studies often offer valuable information on the physical characteristics of similar molecular structures.
Chemical Properties Analysis
The chemical properties of (E)-Methyl 4-chloro-3-methoxybut-2-enoate and its derivatives can be inferred from studies on similar compounds. For example, the oxidation of methyl 3-(4-methoxyphenyl)propynoate led to a product of oxidative dimerization, suggesting potential reactivity patterns for similar esters (Vasilyev et al., 2003).
科学的研究の応用
Synthesis and Chemical Transformations
One of the applications of structurally similar compounds involves synthetic pathways for creating complex molecules. For instance, trisubstituted monomethylated benzene-1,3-diols are synthesized via a Michael addition-Dieckmann cyclization sequence from methyl (E)-3-methoxy-4-methoxycarbonylbut-2-enoate anion and methyl alkynoates, demonstrating the utility of these compounds in creating bioactive fungal metabolites like nidulol (Covarrubias-Zúñiga et al., 2005). Similarly, methyl 2-(ethynyl)alk-2(E)-enoates and 2-(1'-chlorovinyl)alk-2(Z)-enoates are synthesized from 2-(methoxycarbonyl)-2,3-allenols, showcasing regio- and stereoselective reactions that yield moderate to good yields (Youqian Deng et al., 2009).
Biocatalysis
Another area of research involves the use of biocatalysts for the transformation of related compounds. Pleurotus ostreatus , a type of mushroom, has shown enoate reductase activity towards substrates including (E)-4-Phenylbut-3-ene-2-one and its derivatives, highlighting the potential of using biocatalysts for selective reductions (Skrobiszewski et al., 2013).
Materials Science
Compounds structurally related to (E)-methyl 4-chloro-3-methoxybut-2-enoate have also been utilized in the synthesis of novel materials. For example, the reaction of hexachlorobutadiene with sodium methoxide leading to various methyl enoates underlines the versatility of these compounds in creating materials with potential applications in optoelectronics and pharmacology (Egorov et al., 2015).
Safety And Hazards
The compound is classified as dangerous with the signal word "Danger" . It has a hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P501, P260, P264, P280, P303+P361+P353, P301+P330+P331, P363, P304+P340+P310, P305+P351+P338+P310, and P405 .
特性
IUPAC Name |
methyl (E)-4-chloro-3-methoxybut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3/c1-9-5(4-7)3-6(8)10-2/h3H,4H2,1-2H3/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYMRXDQVPIONI-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=CC(=O)OC)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C(=C/C(=O)OC)/CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (E)-4-chloro-3-methoxy-2-butenoate | |
CAS RN |
85153-60-2, 110104-60-4 | |
| Record name | Methyl 4-chloro-3-methoxy-2-butenoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.011 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl (E)-4-Chloro-3-methoxy-2-butenoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



